
4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-(trifluoromethyl)nicotinaldehyde: is a chemical compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 4-position on the nicotinaldehyde structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 4-methyl-6-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-6-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-methyl-6-(trifluoromethyl)nicotinic acid.
Reduction: 4-methyl-6-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparison with Similar Compounds
- 6-methoxy-4-(trifluoromethyl)nicotinamide
- 6-(trifluoromethyl)nicotinaldehyde
- 4-methoxy-3-(trifluoromethyl)benzaldehyde
- 4-methyl-3-(trifluoromethyl)benzylamine
Comparison: 4-methyl-6-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups on the nicotinaldehyde core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-7(8(9,10)11)12-3-6(5)4-13/h2-4H,1H3 |
InChI Key |
QDEZJZKJRUAPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
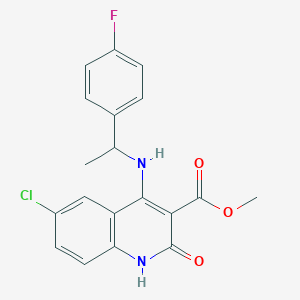
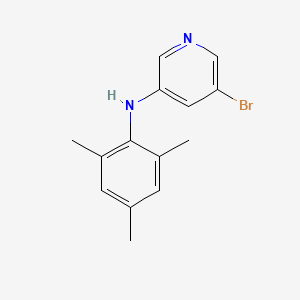
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
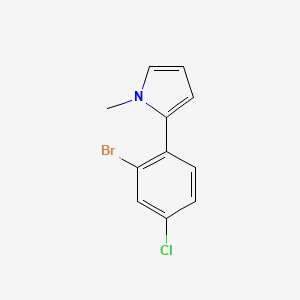
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
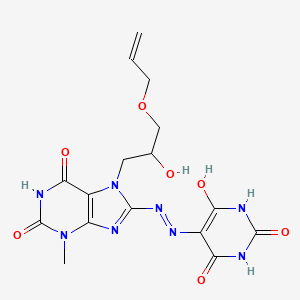
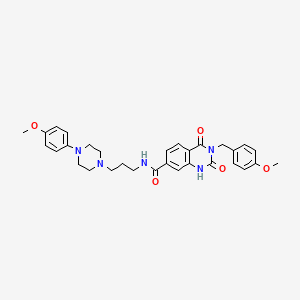
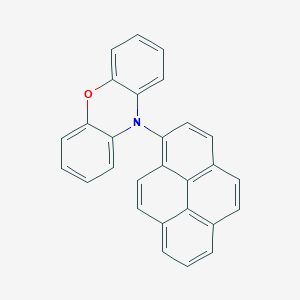

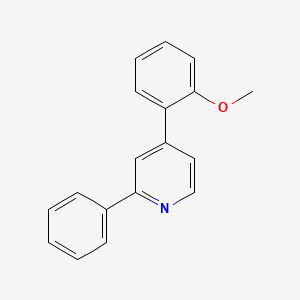
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
